6-Bromo-N-(pyridin-4-YL)pyridin-3-amine
Description
Properties
Molecular Formula |
C10H8BrN3 |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-4-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H,12,14) |
InChI Key |
SSTIYIKZCRIWCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1NC2=CC=NC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine with a pyridin-4-ylboronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, bases like potassium carbonate, and solvents such as toluene or ethanol.
Nucleophilic Substitution: Nucleophiles like amines or thiols, and solvents such as dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule.
Scientific Research Applications
6-Bromo-N-(pyridin-4-YL)pyridin-3-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: It serves as a ligand in the study of enzyme inhibition and receptor binding, aiding in the understanding of biochemical pathways.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals, contributing to advancements in agriculture and manufacturing.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the modulation of neurological pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs of 6-Bromo-N-(pyridin-4-yl)pyridin-3-amine and their distinguishing features:
Q & A
Q. What are the recommended synthetic routes for 6-Bromo-N-(pyridin-4-yl)pyridin-3-amine, and how can reaction conditions be optimized?
- Methodological Answer : A robust synthesis involves cross-coupling reactions leveraging the bromine atom as a reactive site. For example:
- Buchwald-Hartwig amination or Ullmann-type coupling using copper catalysts (e.g., CuBr) and bases like Cs₂CO₃ in polar aprotic solvents (e.g., DMSO) at 35–50°C for 48–72 hours .
- Optimization Steps :
- Monitor reaction progress via TLC or LC-MS.
- Purify via column chromatography (e.g., ethyl acetate/hexane gradients) .
- Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 35–50°C |
| Catalyst | CuBr (0.1–0.2 equiv) |
| Base | Cs₂CO₃ (3–4 equiv) |
| Solvent | DMSO or DMF |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve aromatic protons (δ 7.5–9.0 ppm for pyridine) and amine protons (broad singlet near δ 5.0 ppm). Confirm coupling patterns (e.g., meta-substitution on pyridine) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 250.0) with <2 ppm error .
- X-ray Crystallography : Use SHELXL for refinement; resolve disorder using PART instructions and validate H-bonding networks (e.g., N–H···N interactions) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?
- Methodological Answer :
- Step 1 : Re-examine data collection parameters (e.g., resolution, Rint). If twinning is suspected (common in pyridine derivatives), use TWIN/BASF commands in SHELXL .
- Step 2 : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical vs. experimental NMR shifts .
- Case Study : A 0.2 Å bond length discrepancy in X-ray vs. DFT may indicate thermal motion; apply anisotropic displacement parameters (ADPs) during refinement .
Q. What strategies are employed to design derivatives of this compound for enhanced biological activity?
- Methodological Answer :
- Bromine Substitution : Replace Br with iodine (via Finkelstein reaction) or alkynes (Sonogashira coupling) for improved pharmacokinetics .
- Pyridine Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the 2-position to modulate binding affinity .
- Example Derivatives :
| Derivative | Synthetic Route | Application |
|---|---|---|
| 6-Iodo analog | Halogen exchange (KI, CuI) | Radiolabeling studies |
| 4-((Trimethylsilyl)ethynyl) variant | Sonogashira coupling | Kinase inhibition assays |
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving the bromine substituent?
- Methodological Answer :
- Hypothesis Testing :
Byproduct Identification : Use GC-MS to detect homocoupling products (e.g., bipyridines) .
Catalyst Screening : Compare Pd vs. Cu catalysts; Pd(0) may reduce side reactions in Suzuki-Miyaura couplings .
- Case Study : A 30% yield drop at 60°C vs. 50°C suggests thermal decomposition; optimize via lower temperatures and inert atmospheres .
Crystallography-Specific Challenges
Q. What are the best practices for refining high-twinned or low-resolution crystal structures of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
